molecular formula C10H10N4O3 B2807651 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid CAS No. 1284765-94-1

3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

Cat. No. B2807651
M. Wt: 234.215
InChI Key: SCCRFEBXGLILKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, also known as HPP-4382, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole derivative that has shown promising results in various preclinical studies.

Scientific Research Applications

  • Polymer Modification and Medical Applications :

    • Aly & El-Mohdy (2015) demonstrated the use of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in the modification of polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
  • Synthesis of Coordination Polymers and Their Properties :

    • Li (2012) synthesized a tetrazole-based Zn coordination polymer using 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid. This compound displayed interesting properties like second harmonic generation activity and luminescent behavior, indicating its potential in material science applications (Li, 2012).
  • Antibacterial and Antifungal Activities :

    • Pansare et al. (2019) explored the antibacterial and antifungal activities of derivatives of 3-(4-hydroxyphenyl)propanoic acid, demonstrating significant activity against various bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents (Pansare et al., 2019).
  • Synthesis of Novel Chemical Compounds :

    • Wang et al. (2012) utilized 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in synthesizing N-heterocyclic molecules with protogenic proton conductivity, relevant in the development of proton exchange membranes (Wang et al., 2012).
  • Environmental and Biological Applications :

    • Spivack, Leib, & Lobos (1994) investigated the metabolism of bisphenol A by bacteria, where 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid played a role in understanding the novel metabolic pathways. This research is significant for environmental science and biodegradation studies (Spivack, Leib, & Lobos, 1994).

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCRFEBXGLILKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

Citations

For This Compound
4
Citations
M Anastasiia - 2016 - dspace.spbu.ru
Prepared and characterized new tetrazolyl ornithine analogs containing heterocyclic moiety in the side-chain acid: (S)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(1H-tetrazol-1-yl)…
Number of citations: 0 dspace.spbu.ru
M Ariannezhad, D Habibi, S Heydari - Polyhedron, 2019 - Elsevier
Cu nanoparticles were prepared in successive stages: preparation of the Fe 3 O 4 magnetic nanoparticles (Fe 3 O 4 MNPs), coating of the Fe 3 O 4 MNPs with tetraethyl orthosilicate (Fe …
Number of citations: 23 www.sciencedirect.com
V Khorramabadi, D Habibi… - Organic Preparations and …, 2020 - Taylor & Francis
Tetrazoles are an important class of heterocycles combining high nitrogen content with significant biological properties. Among these are activities as sedatives, 1 antibacterials, 2 …
Number of citations: 5 www.tandfonline.com
D Habibi, P Rahmani, F Ahmadi… - Letters in Organic …, 2014 - ingentaconnect.com
A new series of 1-substituted 1H-1,2,3,4-tetrazoles was synthesized from the reaction of L-α-amino acids, triethylorthoformate and sodium azide in glacial acetic acid at 80 C in good …
Number of citations: 4 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.